2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzamide moiety linked to an oxadiazole ring, which is further substituted with a 3,4-dimethylphenyl group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the oxadiazole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,5-dimethylphenyl)benzamide
- 2-chloro-N-(4-methylphenyl)benzamide
- 2-chloro-N-(3,4-dimethylphenyl)benzamide
Uniqueness
2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-7-8-12(9-11(10)2)16-20-21-17(23-16)19-15(22)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAMRTHJGPKJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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